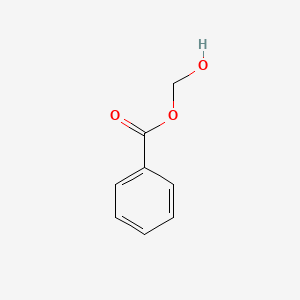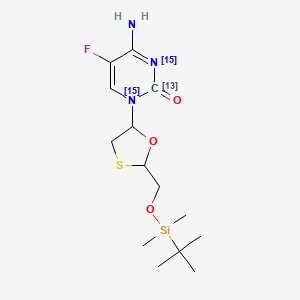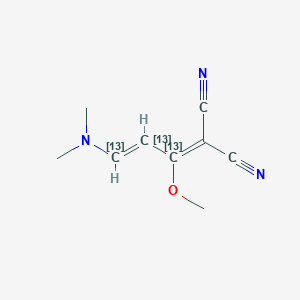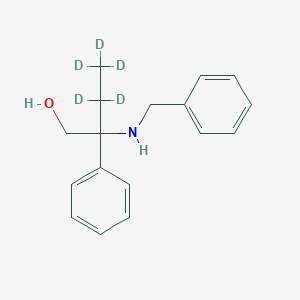![molecular formula C12H12O6 B1147113 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE CAS No. 66851-46-5](/img/structure/B1147113.png)
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE
Overview
Description
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE, also known as Mono(3-carboxypropyl) Phthalate, is a chemical compound with the molecular formula C₁₂H₁₂O₆. It is a derivative of phthalic acid and is characterized by the presence of a carboxypropyl group attached to one of the carboxylic acid groups of the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- By binding to these channels, the compound affects the membrane potential, leading to reversible inhibition of nerve impulse transmission .
- Notably, this mode of action is reversible, allowing for the restoration of nerve function after the compound’s effects wear off .
- The compound’s action specifically targets sensory nerve impulses, making it suitable for localized pain relief during conscious procedures .
- Factors such as solubility, lipophilicity, and protein binding influence its pharmacokinetic profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE typically involves the esterification of phthalic anhydride with 3-carboxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where phthalic anhydride and 3-carboxypropyl alcohol are reacted in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems and its role as a metabolite.
Medicine: Research is conducted on its potential therapeutic applications and its interactions with biological molecules.
Industry: It is used in the production of polymers, plasticizers, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Known for its use as a plasticizer.
1,2-Benzenedicarboxylic acid, monobutyl ester: Used in the production of resins and coatings.
1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Utilized in organic synthesis.
Uniqueness
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Properties
CAS No. |
66851-46-5 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-(3-carboxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
IYTPMLIWBZMBSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester; MCPP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MCPP exposure relate to oxidative stress?
A1: Research suggests that MCPP exposure may be linked to increased oxidative stress. One study found an inverse association between urinary MCPP concentrations and serum bilirubin levels in a national sample. [] Given bilirubin's potent antioxidant properties, this suggests a potential increase in oxidative stress due to MCPP exposure. [] Further research found positive associations between MCPP and inflammatory markers such as absolute neutrophil count, alkaline phosphatase, and ferritin, further supporting this link. []
Q2: Does MCPP exposure affect bone health in humans?
A2: Yes, studies suggest a potential negative impact of MCPP on bone health, particularly in postmenopausal women. Higher urinary MCPP levels were associated with reduced bone mineral density (BMD) in the total hip and femur neck. [] Furthermore, women with the highest MCPP levels had a higher risk of osteoporosis in these areas compared to those with the lowest levels. [] Longitudinal analyses from another study also linked higher MCPP concentrations to greater declines in total hip and femoral neck BMD. []
Q3: What is the relationship between prenatal MCPP exposure and childhood obesity?
A3: Research indicates a possible link between prenatal MCPP exposure and an increased risk of overweight/obese status in children aged 4 to 7 years. [] This association was observed with maternal urinary MCPP concentrations measured during pregnancy but not with childhood BMI z-scores. []
Q4: How does MCPP exposure relate to diabetes?
A4: Multiple studies suggest a potential link between MCPP exposure and an increased risk of diabetes. One study found that higher urinary MCPP levels were associated with increased odds of diabetes in women, particularly among White women. [] Another study found a positive association between MCPP exposure and the risk of Metabolic dysfunction-associated fatty liver disease (MAFLD), a condition linked to diabetes. []
Q5: Does MCPP exposure impact male reproductive health?
A5: Research indicates a possible negative impact of MCPP on male reproductive health. One study found that higher urinary MCPP concentrations were associated with low sperm morphology in men. [] These findings suggest that ambient MCPP exposure may negatively affect semen quality. [, ]
Q6: Is there a link between MCPP exposure and thyroid function?
A6: Yes, studies suggest a potential association between MCPP exposure and altered thyroid hormone levels. One study found that MCPP was associated with several thyroid measures in both adults and adolescents. [] These findings suggest that exposure to phthalates, including MCPP, might disrupt thyroid hormone levels, although more research is needed to confirm these findings. []
Q7: What is the molecular formula and weight of MCPP?
A7: The molecular formula of MCPP is C12H14O4, and its molecular weight is 222.24 g/mol.
Q8: How is MCPP metabolized and excreted?
A8: MCPP is a primary metabolite of di-n-butyl phthalate (DnBP) and is also a minor metabolite of di(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates. [] It is primarily excreted in urine. [] One study found that MCPP was more frequently detected and present in higher urinary concentrations than MnOP, the hydrolytic monoester of DnOP. []
Q9: What is the half-life of MCPP in humans?
A9: The provided research does not specify the half-life of MCPP in humans.
Q10: What are the potential long-term effects of MCPP exposure?
A10: While the provided research does not explicitly address all long-term effects, several studies suggest potential associations between MCPP exposure and adverse health outcomes. These include:
- Metabolic Health: Increased risk of obesity, diabetes, and MAFLD. [, , ]
- Bone Health: Reduced BMD and increased osteoporosis risk, particularly in postmenopausal women. [, ]
- Reproductive Health: Potential negative effects on semen quality in men. [, ]
- Thyroid Function: Possible alterations in thyroid hormone levels. []
Q11: What is the relationship between urinary MCPP levels and pregnancy outcomes?
A11: Studies suggest a potential association between higher urinary MCPP concentrations during pregnancy and an increased risk of preterm birth. [, ] One study found that women with the highest MCPP levels were more likely to experience preterm birth, even after adjusting for other risk factors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



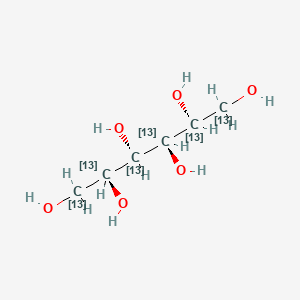
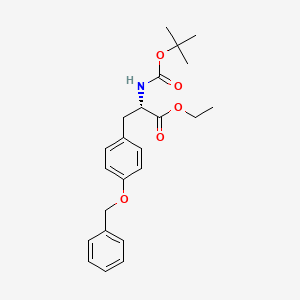
![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/new.no-structure.jpg)

